3-Bromo-8-methylnaphthalen-1-amine
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Overview
Description
3-Bromo-8-methylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the third position, a methyl group at the eighth position, and an amine group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methylnaphthalen-1-amine typically involves the bromination of 8-methylnaphthalene followed by amination. One common method is the bromination of 8-methylnaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
After bromination, the resulting 3-bromo-8-methylnaphthalene is subjected to amination. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and amination steps are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 8-methylnaphthalen-1-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: 8-Methylnaphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-8-methylnaphthalen-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-8-methylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and amine group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-naphthylamine: Similar structure but lacks the methyl group at the eighth position.
8-Methylnaphthalen-1-amine: Similar structure but lacks the bromine atom at the third position.
1-Bromo-8-methylnaphthalene: Similar structure but lacks the amine group at the first position.
Uniqueness
3-Bromo-8-methylnaphthalen-1-amine is unique due to the combination of the bromine atom, methyl group, and amine group on the naphthalene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10BrN |
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Molecular Weight |
236.11 g/mol |
IUPAC Name |
3-bromo-8-methylnaphthalen-1-amine |
InChI |
InChI=1S/C11H10BrN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3 |
InChI Key |
VUUXUNYLRUBYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2N)Br |
Origin of Product |
United States |
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